molecular formula C20H18O B14453982 Phenyl(4,6,8-trimethylazulen-1-yl)methanone CAS No. 75059-54-0

Phenyl(4,6,8-trimethylazulen-1-yl)methanone

Cat. No.: B14453982
CAS No.: 75059-54-0
M. Wt: 274.4 g/mol
InChI Key: FTHVZKFBROZUDL-UHFFFAOYSA-N
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Description

Phenyl(4,6,8-trimethylazulen-1-yl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to a 4,6,8-trimethylazulen-1-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4,6,8-trimethylazulen-1-yl)methanone typically involves the reaction of 4,6,8-trimethylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

4,6,8-Trimethylazulene+Benzoyl chlorideAlCl3This compound\text{4,6,8-Trimethylazulene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 4,6,8-Trimethylazulene+Benzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4,6,8-trimethylazulen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the azulenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl(4,6,8-trimethylazulen-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl(4,6,8-trimethylazulen-1-yl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(4,6,8-trimethylazulen-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    Phenyl(4,6,8-trimethylazulen-1-yl)amine: Contains an amine group instead of a ketone.

    Phenyl(4,6,8-trimethylazulen-1-yl)carboxylic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

Phenyl(4,6,8-trimethylazulen-1-yl)methanone is unique due to its specific combination of a phenyl group and a 4,6,8-trimethylazulen-1-yl group linked by a methanone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

75059-54-0

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

phenyl-(4,6,8-trimethylazulen-1-yl)methanone

InChI

InChI=1S/C20H18O/c1-13-11-14(2)17-9-10-18(19(17)15(3)12-13)20(21)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

FTHVZKFBROZUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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